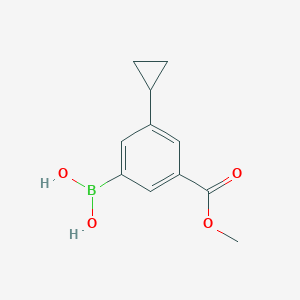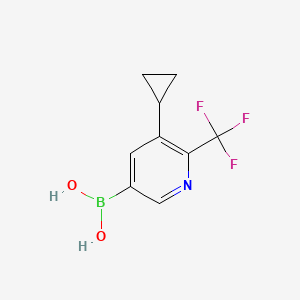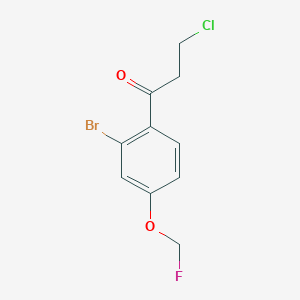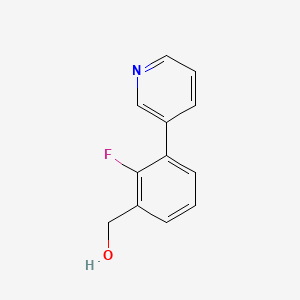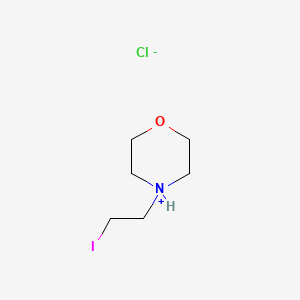
4-(2-Iodoethyl)morpholin-4-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Iodoethyl)morpholin-4-ium chloride is a chemical compound with the molecular formula C6H13ClINO and a molecular weight of 277.53 g/mol . It is a morpholine derivative where the nitrogen atom is substituted with a 2-iodoethyl group, forming a quaternary ammonium salt with chloride as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)morpholin-4-ium chloride typically involves the reaction of morpholine with 2-iodoethanol in the presence of a suitable base, followed by quaternization with hydrochloric acid . The reaction conditions often include:
Reactants: Morpholine and 2-iodoethanol
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Quaternization: Addition of hydrochloric acid to form the chloride salt
Industrial Production Methods
In an industrial setting, the production of 4-(2-Iodoethyl)morpholin-4-ium chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Iodoethyl)morpholin-4-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodoethyl group can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodoethyl group to ethyl or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiolate, sodium azide, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Thiomorpholine derivatives, azidoethylmorpholine, or alkoxymorpholine.
Oxidation: Sulfoxides or sulfones of the morpholine ring.
Reduction: Ethylmorpholine or other reduced derivatives.
Applications De Recherche Scientifique
4-(2-Iodoethyl)morpholin-4-ium chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(2-Iodoethyl)morpholin-4-ium chloride involves its ability to act as an alkylating agent. The iodoethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds . This property makes it useful in studying enzyme mechanisms and protein modifications. The molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
4-(2-Iodoethyl)morpholin-4-ium chloride can be compared with other similar compounds, such as:
4-(2-Bromoethyl)morpholin-4-ium chloride: Similar structure but with a bromoethyl group instead of an iodoethyl group. The iodoethyl group is more reactive due to the larger atomic radius and lower bond dissociation energy of iodine.
4-(2-Chloroethyl)morpholin-4-ium chloride: Contains a chloroethyl group, which is less reactive than the iodoethyl group. The chloride derivative is more stable but less effective as an alkylating agent.
4-(2-Fluoroethyl)morpholin-4-ium chloride: Features a fluoroethyl group, which is the least reactive among the halogenated derivatives. The fluoroethyl group provides higher stability but lower reactivity.
The uniqueness of 4-(2-Iodoethyl)morpholin-4-ium chloride lies in its high reactivity and ability to form stable covalent bonds with nucleophilic sites, making it a valuable tool in chemical and biological research .
Propriétés
Formule moléculaire |
C6H13ClINO |
|---|---|
Poids moléculaire |
277.53 g/mol |
Nom IUPAC |
4-(2-iodoethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C6H12INO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H |
Clé InChI |
HHBYQAHEPOIELB-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CCI.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


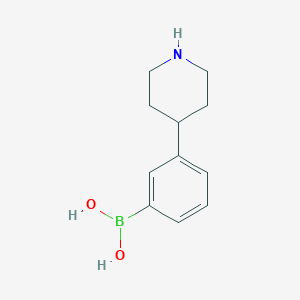
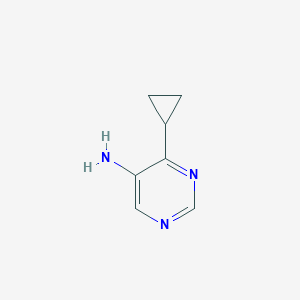
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
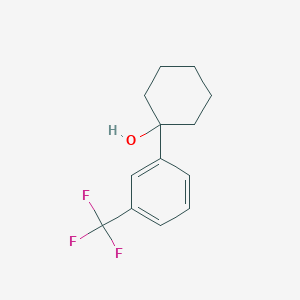
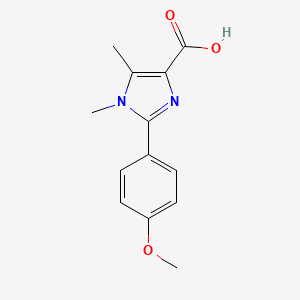
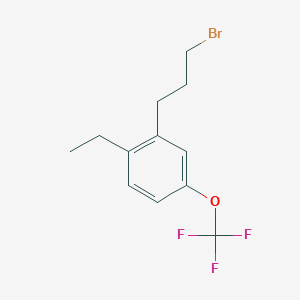
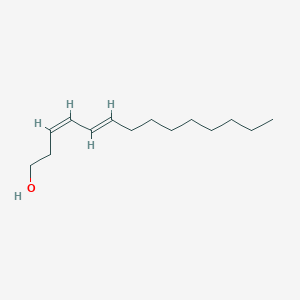
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
